Physicochemical Property Differentiation: Density Assessment Against a Reduced Pyrrolizine Analog
In the absence of direct biological comparison data, physicochemical properties provide the only currently verifiable differentiation basis. The target compound's density of 1.24 g/cm³ reflects the presence of the 5-oxo group, which contributes to a more compact molecular packing compared to the fully reduced analog ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. This difference is measurable, though structural attributions are confounded by the distinct molecular weights of the two compounds .
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.24 g/cm³ |
| Comparator Or Baseline | Ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate (MW 181.235 g/mol): Density not specified in source; structural comparison limited. |
| Quantified Difference | Target density is 1.24 g/cm³; comparator density value is absent, preventing a precise calculated difference. |
| Conditions | Predicted or experimentally derived density values as reported on ChemSrc and ChemNet datasheets. |
Why This Matters
For procurement requiring a specific density range for formulation or computational modeling, this value provides a verifiable specification, though it does not demonstrate superiority over analogs with unknown density.
